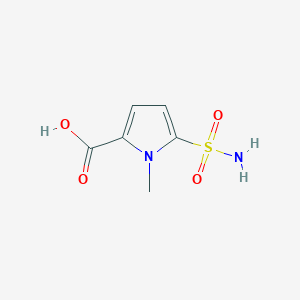

5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-methyl-5-sulfamoylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S/c1-8-4(6(9)10)2-3-5(8)13(7,11)12/h2-3H,1H3,(H,9,10)(H2,7,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUOQXPHVZAOBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372466 | |

| Record name | 5-(AMINOSULFONYL)-1-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-62-9 | |

| Record name | 5-(AMINOSULFONYL)-1-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-5-sulphamoyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes for 5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic Acid

N-Methylation of Pyrrole Derivatives

The introduction of the 1-methyl group on the pyrrole ring is typically achieved via alkylation. A method adapted from the synthesis of 5-methylpyrrole-2-carboxylate involves treating pyrrole-2-carboxylic acid derivatives with methyl iodide in the presence of sodium hydroxide (NaOH). For example:

- Reagents : Methyl iodide (1.2 equiv), NaOH (2.0 equiv), ethanol (solvent)

- Conditions : Reflux at 80°C for 6–8 hours.

- Yield : ~70–80% after purification by recrystallization.

This step ensures regioselective methylation at the pyrrole nitrogen, critical for subsequent functionalization.

Sulfonamide Group Introduction

The aminosulfonyl (-SO$$2$$NH$$2$$) group is introduced via a two-step sulfonation-amination sequence:

Sulfonation with SO$$_3$$-Pyridine Complex

- Reagents : SO$$_3$$-Pyridine complex (1.5 equiv), dichloromethane (DCM) solvent.

- Conditions : Stirring at 0°C for 1 hour, followed by room temperature for 3 hours.

- Intermediate : 5-Sulfonyl chloride-1-methyl-1H-pyrrole-2-carboxylic acid.

Amination with Ammonia

Carboxylic Acid Group Formation

The carboxylic acid moiety is introduced via hydrolysis of a pre-existing ester or nitrile group. A method adapted from the synthesis of 5-(Aminomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylic acid involves:

Reaction Conditions and Optimization

Critical Parameters for Methylation

Sulfonation-Amination Efficiency

Characterization and Validation

Spectroscopic Analysis

Industrial-Scale Production Considerations

Cost-Effective Reagents

Challenges and Mitigation Strategies

Regioselectivity in Sulfonation

Byproduct Formation During Amination

- Issue : Over-amination yields sulfonic acid (-SO$$_3$$H) byproducts.

- Solution : Strict stoichiometric control of NH$$_3$$ (4.0 equiv).

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a potential building block in the synthesis of pharmaceuticals targeting specific enzymes and receptors involved in diseases such as cancer and inflammation. The aminosulfonyl group enhances binding affinity to biological targets, while the carboxylic acid group facilitates interactions with active sites or catalytic residues.

Antitumor Activity

Research has indicated that derivatives of 5-(aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid may exhibit antitumor properties. For example, studies have shown promising results against various human carcinoma cell lines, suggesting that modifications to the pyrrole structure can enhance efficacy against tumors .

Antimicrobial Properties

The compound's derivatives have demonstrated antimicrobial activities, including potential effectiveness against drug-resistant strains of Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicate that certain modifications can significantly improve anti-TB activity, with minimum inhibitory concentration (MIC) values reported as low as <0.016 μg/mL.

Materials Science

Functional Materials Development

this compound is also explored in materials science for its potential use in developing functional materials such as conductive polymers and sensors. The unique electronic properties associated with the pyrrole ring make it suitable for applications in organic electronics and sensor technology.

Biological Studies

Mechanism of Action

The compound's mechanism of action varies based on its application. In medicinal chemistry, it may inhibit key enzymes or modulate signaling pathways critical in disease progression. Its structural components allow for interactions that can disrupt cellular processes essential for pathogen survival or cancer cell proliferation .

Mecanismo De Acción

The mechanism of action of 5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors, modulating signaling pathways, or interacting with nucleic acids. The aminosulfonyl group can enhance binding affinity and specificity to biological targets, while the carboxylic acid group can facilitate interactions with active sites or catalytic residues.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and functional group impacts:

Key Observations:

- Sulfonamide vs. Halogen Substituents : The sulfonamide group in the target compound enhances polarity and hydrogen-bonding capacity compared to chlorine () or fluorine (), which primarily increase lipophilicity and electronic effects .

- Selenium vs. Sulfur: The benzo[b]selenophene analogue () replaces sulfur with selenium, altering redox properties and bioavailability .

Target Compound:

Analogues:

- Benzo[b]selenophene Derivative (): Synthesized via EDCI/DMAP-mediated coupling (68% yield) .

- 4-Chloro-5-methyl Analogue (): Chlorination using N-chlorosuccinimide, though chromatographic separation challenges were noted .

- Methyl Ester Derivative (): Direct esterification preserves the amino group, enabling further functionalization .

Actividad Biológica

5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid, also known as 1-methyl-5-sulfamoyl-1H-pyrrole-2-carboxylic acid, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound, with a molecular formula of CHNOS and a molecular weight of 204.2 g/mol, is part of the pyrrole family, which is known for diverse biological properties.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a sulfonamide group at the 5-position and a carboxylic acid at the 2-position. Its structure can be represented by the following SMILES notation: CN1C(=CC=C1S(N)(=O)=O)C(O)=O .

Antibacterial Activity

Research indicates that derivatives of pyrrole compounds, including those similar to this compound, exhibit significant antibacterial properties. For instance, compounds within this class have shown potent inhibition against Escherichia coli DNA gyrase with IC values in the nanomolar range, suggesting their potential as antibacterial agents .

Table 1: Antibacterial Activities of Pyrrole Derivatives

| Compound | Target Bacteria | IC (nM) | MIC (μg/mL) |

|---|---|---|---|

| Compound 1 | E. coli DNA gyrase | <10 | - |

| Compound 5 | Staphylococcus aureus | - | 1 |

Antituberculosis Activity

Recent studies have highlighted the potential of pyrrole derivatives in combating tuberculosis (TB). For example, certain pyrrole-2-carboxamides demonstrated remarkable anti-TB activity with MIC values less than 0.016 μg/mL against drug-resistant strains of Mycobacterium tuberculosis . The structure-activity relationship (SAR) studies suggest that modifications to the pyrrole ring can enhance efficacy against TB.

Table 2: Anti-TB Activities of Pyrrole Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Compound A | M. tuberculosis H37Rv | <0.016 |

| Compound B | Drug-resistant strains | <0.016 |

The biological activity of this compound is believed to stem from its ability to inhibit key enzymes involved in bacterial DNA replication and mycolic acid biosynthesis in M. tuberculosis. The sulfonamide moiety plays a critical role in enzyme binding, enhancing the compound's potency against its targets .

Study on Antibacterial Efficacy

In a study examining various pyrrole derivatives for antibacterial activity, researchers synthesized multiple analogues of this compound. These compounds were tested against several gram-positive and gram-negative bacteria. The results indicated that modifications to the carboxylic acid group significantly influenced antibacterial potency, with some compounds achieving MIC values as low as 0.5 μg/mL against resistant strains .

Study on Antituberculosis Efficacy

Another investigation focused on the anti-TB properties of pyrrole derivatives. Compounds were screened against drug-resistant strains of M. tuberculosis, revealing that specific substitutions on the pyrrole ring could drastically improve efficacy. Notably, one compound exhibited an MIC comparable to first-line TB drugs such as isoniazid, underscoring the therapeutic potential of this class .

Q & A

Q. What synthetic methodologies are effective for preparing 5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid?

The synthesis of this compound typically involves functionalizing a pyrrole core. A common approach includes:

- Stepwise functionalization : Introduce the methyl group at the 1-position via alkylation, followed by sulfonylation at the 5-position using sulfamoyl chloride. Carboxylic acid installation at the 2-position can be achieved via oxidation of a methyl ester precursor or direct carboxylation .

- Crystallization : Post-synthesis purification often employs solvent mixtures (e.g., ethanol/ethyl acetate) to obtain high-purity crystals, as seen in analogous pyrrole-carboxylic acid syntheses .

- Validation : Confirm regiochemistry using NMR (e.g., NOESY for substituent orientation) and mass spectrometry .

Q. How can the structural and electronic properties of this compound be characterized?

- X-ray crystallography : Resolve the crystal packing and hydrogen-bonding motifs (e.g., centrosymmetric dimers via N–H⋯O interactions) .

- Spectroscopy : FT-IR confirms sulfonamide (S–N stretch at ~1150 cm⁻¹) and carboxylic acid (O–H stretch at ~2500–3000 cm⁻¹) functionalities. UV-Vis can assess conjugation effects .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability, particularly for decomposition of the sulfonamide group .

Q. What are the key reactivity patterns of the aminosulfonyl and carboxylic acid groups in this compound?

- Aminosulfonyl group : Acts as a hydrogen-bond donor/acceptor, influencing solubility and intermolecular interactions. It can undergo nucleophilic substitution in acidic conditions .

- Carboxylic acid : Participates in salt formation (e.g., with amines) or esterification. Decarboxylation risks exist at elevated temperatures (>200°C) .

- Synergistic effects : The electron-withdrawing sulfonamide group may enhance the acidity of the carboxylic proton, affecting reactivity in coupling reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s bioactivity or interaction with biological targets?

- Docking studies : Model interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock. Focus on hydrogen bonding between the sulfonamide and catalytic residues .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites .

- QSAR analysis : Correlate substituent effects (e.g., methyl group steric bulk) with biological activity using descriptors like logP and polar surface area .

Q. How do structural modifications impact its biological activity (e.g., enzyme inhibition)?

- Methyl group substitution : Replacing the 1-methyl with bulkier groups (e.g., ethyl) may alter binding pocket compatibility, as seen in related pyrrole-based inhibitors .

- Sulfonamide bioisosteres : Replace –SO₂NH₂ with –PO₃H₂ to modulate solubility and target affinity while retaining hydrogen-bonding capacity .

- Pro-drug strategies : Esterify the carboxylic acid to enhance cell permeability, with hydrolysis in vivo regenerating the active form .

Q. How can conflicting data on synthetic yields or biological efficacy be resolved?

- Reproducibility checks : Verify reaction conditions (e.g., anhydrous vs. humid environments for sulfonylation) .

- Analytical validation : Use HPLC-MS to trace byproducts (e.g., over-sulfonylated derivatives) that may skew bioactivity assays .

- Meta-analysis : Compare crystallographic data (e.g., bond lengths/angles) with computational models to identify structural anomalies .

Q. What strategies improve the compound’s stability in aqueous or biological matrices?

- pH optimization : Stabilize the carboxylic acid via buffered solutions (pH 6–7) to prevent decarboxylation .

- Lyophilization : Formulate as a lyophilized powder to mitigate hydrolysis of the sulfonamide group .

- Co-crystallization : Use co-formers (e.g., nicotinamide) to enhance shelf-life through hydrogen-bonded networks .

Q. How can the compound be functionalized for material science applications (e.g., MOFs, sensors)?

- Coordination polymers : Leverage the carboxylic acid as a linker for metal ions (e.g., Zn²⁺) to construct porous frameworks .

- Fluorescent probes : Introduce fluorophores at the 4-position via Suzuki coupling, utilizing the pyrrole core’s π-conjugation .

- Surface functionalization : Graft onto nanoparticles via carboxylate groups for targeted drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.